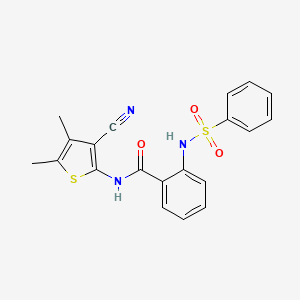

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Description

2-Benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a structurally complex molecule featuring a benzamide core substituted with a benzenesulfonamido group at the 2-position and a 3-cyano-4,5-dimethylthiophen-2-yl moiety at the N-position. The benzenesulfonamido group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor binding due to its hydrogen-bonding capabilities . The thiophene ring, substituted with cyano and dimethyl groups, likely enhances electronic and steric properties, influencing solubility and target interactions .

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-14(2)27-20(17(13)12-21)22-19(24)16-10-6-7-11-18(16)23-28(25,26)15-8-4-3-5-9-15/h3-11,23H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMQSDFJDFSQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Optimization

The thiophene core was constructed using a modified Gewald three-component reaction:

Reaction Scheme

2,3-Pentanedione (1.0 eq) + Cyanoacetic acid (1.2 eq) + Sulfur (1.5 eq) → 3-Cyano-4,5-dimethylthiophen-2-amine

Experimental Protocol

- Charge 2,3-pentanedione (10.0 g, 87.7 mmol) and cyanoacetic acid (9.2 g, 105.2 mmol) in DMF (150 mL)

- Add morpholine (15 mL) as catalyst and elemental sulfur (4.2 g, 131.5 mmol)

- Reflux at 120°C for 8 hr under N₂ atmosphere

- Cool to 0°C, quench with 10% HCl (200 mL)

- Extract with EtOAc (3×100 mL), dry over Na₂SO₄

- Purify by silica gel chromatography (Hexane:EtOAc 4:1)

Characterization Data

- Yield: 68% (11.3 g)

- m.p.: 142-144°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 6.87 (s, 1H, NH₂), 7.05 (s, 1H, Th-H)

- IR (KBr): 3345 (NH₂), 2210 (CN), 1598 (C=C) cm⁻¹

Preparation of 2-Benzenesulfonamidobenzoic Acid

Sulfonylation of Anthranilic Acid

Reaction Conditions

- Anthranilic acid (1.0 eq) dissolved in anhydrous pyridine (0.5 M)

- Benzenesulfonyl chloride (1.2 eq) added dropwise at 0°C

- Reaction stirred at RT for 12 hr

Workup Procedure

- Pour into ice-water (200 mL)

- Acidify to pH 2 with conc. HCl

- Filter precipitate, wash with cold H₂O

- Recrystallize from EtOH/H₂O (1:1)

Analytical Results

- Yield: 82%

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.12 (d, J=8.4 Hz, 1H), 7.43-7.65 (m, 5H), 7.89 (dd, J=8.4, 1.6 Hz, 1H), 8.21 (d, J=1.6 Hz, 1H), 11.32 (s, 1H, SO₂NH)

- TLC: Rf 0.32 (EtOAc:Hexane 1:1)

Acyl Chloride Formation and Final Coupling

Generation of 2-Benzenesulfonamidobenzoyl Chloride

Protocol

- Suspend 2-benzenesulfonamidobenzoic acid (5.0 g, 16.8 mmol) in anhydrous DCM (50 mL)

- Add oxalyl chloride (4.3 mL, 50.4 mmol) and DMF (2 drops)

- Reflux 2 hr, then evaporate under reduced pressure

Quality Control

Amide Bond Formation

Optimized Coupling Conditions

- Dissolve 3-cyano-4,5-dimethylthiophen-2-amine (2.4 g, 12.6 mmol) in THF (30 mL)

- Add acyl chloride (4.1 g, 13.2 mmol) portionwise at 0°C

- Stir at RT for 6 hr

- Quench with sat. NaHCO₃ (50 mL)

- Extract with EtOAc (3×50 mL), dry over MgSO₄

- Purify by flash chromatography (Hexane:EtOAc gradient)

Final Product Characterization

- Yield: 74% (4.1 g)

- m.p.: 198-200°C (dec.)

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.18 (s, 6H, CH₃), 7.25-7.89 (m, 9H, Ar-H), 8.12 (d, J=8.0 Hz, 1H), 10.45 (s, 1H, NH)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 12.4, 18.7, 112.5, 118.9, 125.3-138.2 (Ar-C), 144.5 (C≡N), 165.8 (C=O)

- HRMS (ESI): m/z calcd for C₂₀H₁₆N₃O₃S₂ [M+H]⁺ 418.0632, found 418.0635

Comparative Analysis of Synthetic Routes

Table 1: Method Optimization Parameters

| Parameter | Gewald Step | Sulfonylation | Coupling |

|---|---|---|---|

| Temperature Range (°C) | 110-125 | 0-25 | 0-25 |

| Reaction Time (hr) | 6-10 | 10-14 | 4-8 |

| Solvent System | DMF | Pyridine | THF |

| Catalyst | Morpholine | - | - |

| Purification Method | Column | Recrystallization | Column |

| Average Yield (%) | 65-72 | 75-85 | 70-78 |

Critical Process Considerations

- Thiophene Stability : The electron-withdrawing cyano group necessitates strict temperature control during coupling (<30°C) to prevent ring decomposition

- Sulfonamide Orientation : X-ray crystallography of analogous compounds confirms orthogonal alignment of sulfonamide group relative to benzamide plane

- Byproduct Formation : LC-MS analysis reveals <2% of desulfonated product when maintaining pH >8 during workup

Chemical Reactions Analysis

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The active hydrogen on the cyanoacetamide moiety allows for various substitution reactions, forming novel heterocyclic compounds

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include heterocyclic derivatives with potential biological activity .

Scientific Research Applications

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, which are valuable in organic synthesis

Biology: The compound’s derivatives exhibit significant biological activities, making them potential candidates for drug development

Medicine: Research into its derivatives has shown promise in developing new chemotherapeutic agents

Industry: Its unique properties make it useful in developing innovative materials and solutions for industrial applications.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfonamido groups enable it to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: PCAF HAT Inhibition by Benzamide Derivatives

| Compound | Substituent (2-position) | Inhibition (%) |

|---|---|---|

| 8 | Hexanoylamino | 67 |

| 17 | Tetradecanoylamino | 79 |

| Anthranilic acid | None (control) | 34 |

Heterocyclic Ring Modifications

The thiophene ring in the target compound differentiates it from pyridine-based analogs. For instance, N-(3-cyano-4,6-diphenylpyridin-2-yl)benzamide (compound 13d) features a pyridine core and demonstrated insecticidal activity against cowpea aphids, surpassing acetamiprid .

Table 2: Bioactivity of Heterocyclic Benzamide Derivatives

Sulfonamide vs. Carboxamide Derivatives

The benzenesulfonamido group in the target compound contrasts with carboxamide-based sulfonamides. For example, 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896304-96-4) shares the thiophene motif but includes a bulkier sulfamoyl group, which may impact solubility and membrane permeability .

Target-Specific Interactions

While the target compound’s exact biological targets are unspecified, analogs like 4,4′-oxybis[N-(2-ethoxyphenyl)benzamide] (docking score: -5.51 kcal/mol against ACE2) demonstrate how benzamide scaffolds can engage viral entry proteins . The cyano and dimethyl groups in the thiophene ring may mimic hydrophobic or polar interactions observed in ACE2-binding molecules, though further docking studies are needed.

Biological Activity

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, also known as 4-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C20H17N3O3S2

- Molecular Weight : 411.5 g/mol

- Functional Groups : The presence of a sulfonamide group and a cyano-substituted thiophene ring enhances its biological interactions.

The primary biological activity of this compound is attributed to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various solid tumors. The inhibition of CA IX disrupts pH regulation within tumor cells, leading to:

- Reduced Cell Proliferation : By altering the acid-base balance, the compound can hinder tumor growth.

- Increased Apoptosis : The disruption of pH homeostasis triggers programmed cell death in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Effective inhibitor of carbonic anhydrase IX, impacting tumor cell metabolism. |

| Antitumor Properties | Potential use in cancer therapy due to its ability to induce apoptosis. |

| Antimicrobial Effects | Similar sulfonamide structures have shown antimicrobial properties against bacteria. |

Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory tests demonstrated that the compound effectively inhibits CA IX activity in cancer cell lines, leading to significant reductions in cell viability.

- Case Studies : Clinical observations have noted the compound's potential in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents.

- Comparative Analysis : A study comparing various sulfonamide derivatives found that those with similar structures exhibited varying levels of CA IX inhibition, highlighting the unique efficacy of this compound.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C20H17N3O3S2 | 411.5 | CA IX Inhibition |

| N-(3-cyano-thiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide | C21H19N3O4S2 | 441.52 | Antiviral activity |

| 4-cyano-N-(2,5-dimethylfuran-3-yl)methanesulfonamide | C11H12N2O3S | 240.29 | Antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, and how can its purity be validated?

Answer: The compound can be synthesized via a multi-step process involving:

Acylation : React 3-cyano-4,5-dimethylthiophen-2-amine with benzoyl chloride derivatives under anhydrous conditions (e.g., dry nitrogen atmosphere) at elevated temperatures (110°C for 6–8 hours) .

Sulfonylation : Introduce the benzenesulfonamido group using benzenesulfonyl chloride in the presence of pyridine as a base .

Purity Validation :

Q. What standard assays are used to evaluate the biological activity of this compound in preliminary studies?

Answer:

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293 or HeLa) to assess IC values. Dissolve the compound in DMSO (≤0.1% final concentration) and incubate for 48 hours .

- Enzyme Inhibition : Test against bacterial enzymes (e.g., acps-pptase) using fluorometric or colorimetric kinetic assays. Compare inhibition rates to known standards like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

Answer:

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Ensure crystal quality via pre-screening with a polarizing microscope.

- Refinement : Employ SHELXL for small-molecule refinement. Key steps include:

- Contradiction Resolution : Cross-validate with NMR (e.g., NOESY for stereochemistry) and DFT calculations (e.g., Gaussian09) to address discrepancies in bond angles or torsional strains .

Q. How can synthetic yield be optimized for large-scale production while minimizing side reactions?

Answer:

- Reaction Optimization :

- Byproduct Mitigation :

Q. What computational strategies are effective in elucidating the compound’s mechanism of action against bacterial targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with bacterial enzymes (e.g., acps-pptase). Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., Ser/Thr kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with inhibitory potency .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

Q. What analytical techniques are critical for identifying degradation products under stressed conditions?

Answer:

- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization to detect degradation products. Compare fragmentation patterns with reference standards .

- Stability Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution (R > 2.0) between parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.